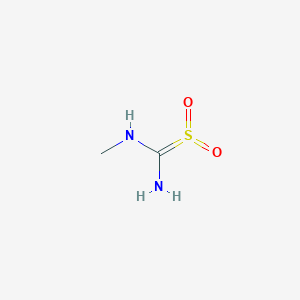
1-(Dioxo-lambda~6~-sulfanylidene)-N-methylmethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dioxo-lambda~6~-sulfanylidene)-N-methylmethanediamine is a chemical compound known for its unique structure and properties It contains a sulfur atom double-bonded to two oxygen atoms and bonded to a nitrogen atom, which is further bonded to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dioxo-lambda~6~-sulfanylidene)-N-methylmethanediamine typically involves the reaction of sulfur-containing precursors with nitrogen-containing compounds under controlled conditions. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Dioxo-lambda~6~-sulfanylidene)-N-methylmethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
1-(Dioxo-lambda~6~-sulfanylidene)-N-methylmethanediamine has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Dioxo-lambda~6~-sulfanylidene)-N-methylmethanediamine exerts its effects involves its interaction with molecular targets and pathways. The sulfur atom in the compound can form bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(Dioxo-lambda~6~-sulfanylidene)methanamine
- [(Dioxo-lambda~6~-sulfanylidene)methyl]cyclopropane
Comparison: 1-(Dioxo-lambda~6~-sulfanylidene)-N-methylmethanediamine is unique due to the presence of the N-methyl group, which can influence its reactivity and interactions compared to similar compounds. The structural differences can lead to variations in their chemical and biological properties, making each compound suitable for specific applications.
Properties
CAS No. |
50486-56-1 |
|---|---|
Molecular Formula |
C2H6N2O2S |
Molecular Weight |
122.15 g/mol |
IUPAC Name |
N'-methyl-1-sulfonylmethanediamine |
InChI |
InChI=1S/C2H6N2O2S/c1-4-2(3)7(5)6/h4H,3H2,1H3 |
InChI Key |
DWYJLUWTISAOAG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S(=O)=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(dimethylamino)methyl]prop-2-enamide;prop-2-enamide](/img/structure/B14665682.png)
![3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14665684.png)
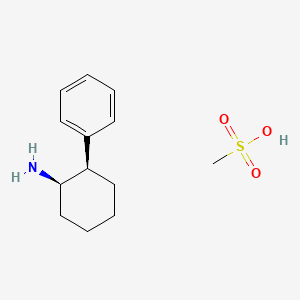
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)
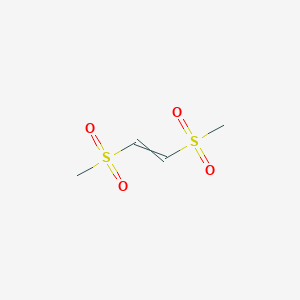

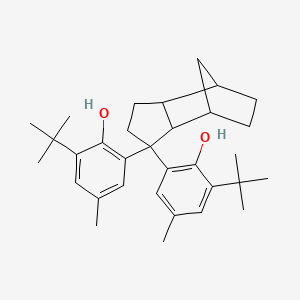

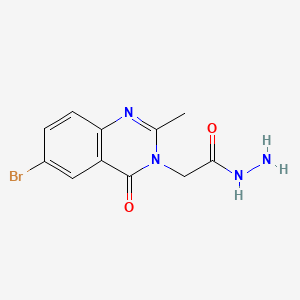
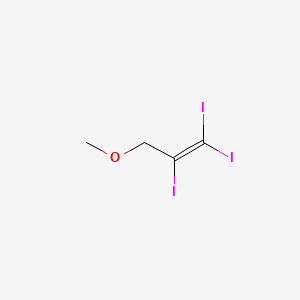
![[(2R,3S,4R,5R)-4-azido-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14665737.png)
![4-(2-Bicyclo[2.2.1]heptanylmethyl)cyclohexan-1-amine;sulfuric acid](/img/structure/B14665753.png)

